Lumateperone - 313368-91-1

Lumateperone

Catalog Number: EVT-270151
CAS Number: 313368-91-1
Molecular Formula: C24H28FN3O
Molecular Weight: 393.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lumateperone tosylate (also known as ITI-007, ITI-722) is a novel antipsychotic compound classified as a first-in-class agent due to its unique synergistic modulation of multiple neurotransmitter systems. Its primary role in scientific research lies in its potential therapeutic applications for various neuropsychiatric disorders, including schizophrenia and bipolar depression.

Future Directions
  • Exploration of New Applications: Investigating its potential in managing other neuropsychiatric conditions, such as autism spectrum disorder with intermittent explosive disorder, and exploring its antiviral properties, as suggested in a computational study examining its interaction with the Ebola virus S-protein, could reveal novel therapeutic applications. ,

Dopamine

  • Compound Description: Dopamine is a naturally occurring neurotransmitter that plays a crucial role in various brain functions, including movement, motivation, reward, and cognition. [, , , , , , , , , , , , , , , , , , , ]
  • Relevance: Lumateperone interacts with dopamine receptors, particularly the D2 receptor, exhibiting a unique profile of partial agonism at presynaptic receptors and antagonism at postsynaptic receptors. [, , , , , , , , , , , ] This interaction with the dopamine system is central to lumateperone's therapeutic effects in schizophrenia and bipolar disorder. Unlike many antipsychotics that primarily block D2 receptors, lumateperone's balanced approach aims to modulate dopamine activity without completely inhibiting it.

Quinpirole

  • Compound Description: Quinpirole is a synthetic dopamine agonist with high selectivity for D2 and D3 receptors. []
  • Relevance: In several studies, quinpirole is used as a reference compound to assess the intrinsic efficacy of lumateperone at D2 receptors. [] By comparing the ability of lumateperone to antagonize quinpirole-induced effects, researchers were able to characterize its partial agonist and antagonist properties at the D2 receptor.

Haloperidol

  • Compound Description: Haloperidol is a first-generation antipsychotic known for its potent D2 receptor antagonism. []
  • Relevance: Haloperidol serves as a comparator to lumateperone in studies investigating D2 receptor antagonist activity. [] While both compounds exhibit D2 receptor antagonism, lumateperone's unique presynaptic partial agonist activity differentiates it, potentially contributing to a lower risk of extrapyramidal side effects compared to haloperidol.

Aripiprazole

  • Compound Description: Aripiprazole is a second-generation antipsychotic classified as a D2 receptor partial agonist. [, , , , , , , ]
  • Relevance: Aripiprazole shares lumateperone's partial agonist activity at D2 receptors, although their intrinsic efficacies differ. [, , , , ] Both are often categorized as "third-generation antipsychotics" due to this shared mechanism. Comparative studies highlight lumateperone's potentially improved safety and tolerability profile, particularly regarding metabolic effects and extrapyramidal symptoms.

Brexpiprazole

  • Compound Description: Brexpiprazole is another second-generation antipsychotic exhibiting partial agonism at D2 receptors. [, , , , , , ]
  • Relevance: Similar to aripiprazole, brexpiprazole serves as a comparative agent to lumateperone in studies evaluating D2 receptor interactions and clinical outcomes. [, , , , ] While both drugs are D2 partial agonists, lumateperone consistently demonstrates a lower risk of weight gain and metabolic disturbances in clinical trials.

Bifeprunox

  • Compound Description: Bifeprunox is a second-generation antipsychotic with partial agonist activity at D2 receptors and additional activity at serotonin receptors. []
  • Relevance: Bifeprunox is included in studies comparing the intrinsic efficacy of various D2 receptor partial agonists, including lumateperone. [] Despite sharing the partial agonist mechanism, bifeprunox differs from lumateperone in its overall receptor profile and is not as extensively studied for bipolar depression.

Risperidone

  • Compound Description: Risperidone is a widely used second-generation antipsychotic known for its antagonist activity at D2 and 5-HT2A receptors. [, , , , , , , , , ]
  • Relevance: Risperidone frequently serves as an active comparator to lumateperone in clinical trials assessing efficacy, safety, and tolerability in schizophrenia treatment. [, , , , , , , , , ] These studies consistently highlight lumateperone's favorable metabolic profile and reduced risk of extrapyramidal side effects compared to risperidone.

Cariprazine

  • Compound Description: Cariprazine is a second-generation antipsychotic with partial agonist activity at D2 and D3 receptors. [, , ]

Lurasidone

  • Compound Description: Lurasidone is a second-generation antipsychotic with antagonist activity at D2 and 5-HT7 receptors and partial agonist activity at 5-HT1A receptors. [, , ]
  • Relevance: Lurasidone, alongside other second-generation antipsychotics, is frequently compared to lumateperone in studies evaluating efficacy and tolerability. [, , ] The comparisons often focus on weight gain, metabolic parameters, and extrapyramidal symptoms, areas where lumateperone demonstrates a potentially advantageous profile.

Olanzapine

  • Compound Description: Olanzapine is a second-generation antipsychotic known for its antagonist activity at various dopamine and serotonin receptors. [, , ]
  • Relevance: Olanzapine serves as a comparator to lumateperone in studies investigating antipsychotic efficacy and metabolic effects. [, , ] While olanzapine is effective in treating schizophrenia, it carries a higher risk of weight gain and metabolic disturbances compared to lumateperone.

Quetiapine

  • Compound Description: Quetiapine is a second-generation antipsychotic with antagonist activity at multiple dopamine and serotonin receptors. [, , ]
  • Relevance: Studies comparing lumateperone to quetiapine focus on their efficacy and tolerability in managing bipolar depression and schizophrenia. [, , ] Although both drugs are used in these conditions, lumateperone's unique pharmacology and favorable side effect profile suggest it may be a valuable alternative for specific patient populations.

N-Acetyl-Cysteine (NAC)

  • Compound Description: N-Acetyl-Cysteine (NAC) is a precursor to glutathione, a critical antioxidant in the brain. []
  • Relevance: Studies have explored the potential benefits of NAC in early psychosis patients. [] While not structurally related to lumateperone, NAC's role in modulating oxidative stress and potential benefits in early schizophrenia highlight an area of ongoing research that may complement the therapeutic strategies employed by lumateperone.
Overview

Lumateperone is an atypical antipsychotic medication primarily used in the treatment of schizophrenia. It is notable for its unique mechanism of action, which involves modulation of multiple neurotransmitter systems, including dopamine, serotonin, and glutamate pathways. This compound has gained attention for its efficacy and favorable side effect profile compared to traditional antipsychotics.

Source

Lumateperone was developed by Intra-Cellular Therapies and received approval from the U.S. Food and Drug Administration in December 2019 for the treatment of schizophrenia in adults. It is marketed under the brand name Caplyta.

Classification

Lumateperone is classified as a thienobenzodiazepine derivative. Its structural complexity includes multiple fused rings, which contribute to its pharmacological properties.

Synthesis Analysis

The synthesis of Lumateperone involves several intricate steps that can be categorized into key reactions and transformations. The synthesis typically begins with a Fischer indole synthesis, where arylhydrazines react with cyclic ketones to form tricyclic indoles. This step is crucial for establishing the indole fragment of the molecule.

Methods and Technical Details

  1. Fischer Indole Synthesis: The initial step involves the reaction of hydrazine with a cyclic ketone to yield a tricyclic indole. This reaction occurs under acidic conditions, leading to the formation of a phenylhydrazone that undergoes rearrangement and cyclization .
  2. Diastereomeric Resolution: The resulting product is resolved using (S)-mandelic acid to obtain chirally pure intermediates. This process exploits solubility differences between diastereomeric salts for efficient separation .
  3. Buchwald-Hartwig Coupling: A key transformation involves the coupling of a protected amine with a halogenated precursor through a palladium-catalyzed reaction, which facilitates the formation of the desired amine structure .
  4. Final Steps: The synthesis culminates in N-alkylation reactions and hydrolysis processes that yield Lumateperone tosylate, which is the active pharmaceutical ingredient .
Molecular Structure Analysis

Lumateperone's molecular formula is C19H22ClF2NC_{19}H_{22}ClF_{2}N, and it has a complex structure characterized by four fused rings, three of which are heterocycles. The presence of various functional groups such as amines and halides plays a critical role in its biological activity.

Structural Data

  • Molecular Weight: 345.84 g/mol
  • Chemical Structure: Lumateperone features a tetracyclic core structure that includes an indole moiety, contributing to its pharmacological properties.
Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Lumateperone are diverse and include:

  1. Alkylation Reactions: These reactions are essential for modifying the nitrogen atoms within the molecule, impacting its pharmacodynamics.
  2. Reduction Reactions: The use of reducing agents such as triethylsilyl hydride facilitates the conversion of certain functional groups into more reactive forms .
  3. Cyclization Reactions: Several cyclization steps are crucial for forming the final tetracyclic structure from simpler precursors .
Mechanism of Action

Lumateperone's mechanism of action is multifaceted:

  • Dopamine Modulation: It acts as an antagonist at dopamine D2 receptors, which helps alleviate psychotic symptoms.
  • Serotonin Receptor Activity: The drug also interacts with serotonin receptors (5-HT2A), contributing to its efficacy in mood stabilization.
  • Glutamate Pathway Influence: Lumateperone modulates glutamatergic transmission, which is vital for cognitive function and mood regulation .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Lumateperone is typically presented as a white to off-white powder.
  • Solubility: It exhibits variable solubility in different solvents, impacting its formulation as a pharmaceutical product.

Chemical Properties

  • Stability: Lumateperone demonstrates stability under standard storage conditions but may degrade under extreme temperatures or humidity.
  • pH Sensitivity: Its solubility can be affected by pH levels, influencing its bioavailability.
Applications

Lumateperone is primarily used in clinical settings for:

  • Treatment of Schizophrenia: It has shown effectiveness in reducing both positive and negative symptoms associated with schizophrenia.
  • Potential Use in Other Disorders: Research is ongoing to explore its efficacy in treating other psychiatric disorders such as bipolar disorder and major depressive disorder due to its unique pharmacological profile .

Properties

CAS Number

313368-91-1

Product Name

Lumateperone

IUPAC Name

1-(4-fluorophenyl)-4-[(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl]butan-1-one

Molecular Formula

C24H28FN3O

Molecular Weight

393.5 g/mol

InChI

InChI=1S/C24H28FN3O/c1-26-14-15-28-21-11-13-27(16-20(21)19-4-2-5-22(26)24(19)28)12-3-6-23(29)17-7-9-18(25)10-8-17/h2,4-5,7-10,20-21H,3,6,11-16H2,1H3/t20-,21-/m0/s1

InChI Key

HOIIHACBCFLJET-SFTDATJTSA-N

SMILES

CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F

Solubility

Soluble in DMSO

Synonyms

ITI-007
ITI-722
lumateperone
lumateperone tosylate

Canonical SMILES

CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F

Isomeric SMILES

CN1CCN2[C@H]3CCN(C[C@H]3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.